

Application Notes and Protocols for Buquinolate Analysis using a $^{13}\text{C}_3$ Internal Standard

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Compound of Interest

Compound Name: Buquinolate- $^{13}\text{C}_3$

Cat. No.: B15557410

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Introduction

Buquinolate is a quinolone coccidiostat used in poultry farming to prevent and treat coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Buquinolate in animal-derived food products to ensure consumer safety. Accurate and reliable quantification of Buquinolate residues is therefore crucial. The use of a stable isotope-labeled internal standard, such as $^{13}\text{C}_3$ -Buquinolate, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving the highest accuracy and precision.[1][2] The stable isotope-labeled internal standard mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in recovery.[1][2][3]

This document provides detailed protocols for the sample preparation and analysis of Buquinolate in animal tissues and feed, incorporating a $^{13}\text{C}_3$ -Buquinolate internal standard for robust quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated method for the determination of Buquinolate in various animal tissues.[4] While the original study did not use a

$^{13}\text{C}_3$ internal standard, these values provide a benchmark for method performance. The inclusion of a $^{13}\text{C}_3$ internal standard is expected to further enhance the accuracy and precision of the method.

Matrix	Spiking Level (µg/g)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Quantification (LOQ) (µg/g)
Chicken Muscle	0.01	95.2	< 15	0.001
	0.05	98.7	< 10	
Chicken Liver	0.01	92.8	< 18	0.001
	0.05	96.5	< 12	
Chicken Heart	0.01	89.5	< 20	0.001
	0.05	94.2	< 15	
Swine Muscle	0.01	97.3	< 12	0.001
	0.05	101.2	< 8	
Swine Heart	0.01	91.4	< 17	0.001
	0.05	95.8	< 13	
Cattle Muscle	0.01	98.1	< 11	0.001
	0.05	102.5	< 7	
Sheep Muscle	0.01	96.5	< 13	0.001
	0.05	100.8	< 9	
Egg	0.01	103.6	< 10	0.001
	0.05	108.6	< 6	

Experimental Protocols

This section details the methodology for the extraction and analysis of Buquinolate from animal tissues using a $^{13}\text{C}_3$ -Buquinolate internal standard.

Materials and Reagents

- Buquinolate analytical standard
- $^{13}\text{C}_3$ -Buquinolate internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Oasis HLB SPE cartridges
- 0.22 μm syringe filters

Instrumentation

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Buquinolate and $^{13}\text{C}_3$ -Buquinolate in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Buquinolate primary stock solution in a suitable solvent (e.g., methanol:water, 50:50, v/v) to create calibration standards.

- Internal Standard Working Solution (1 µg/mL): Dilute the $^{13}\text{C}_3$ -Buquinolate primary stock solution in methanol.

Sample Preparation Protocol

- Sample Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known amount of the $^{13}\text{C}_3$ -Buquinolate internal standard working solution to each sample, calibrant, and quality control sample.
- Extraction:
 - Add 10 mL of acetonitrile to the sample tube.
 - Homogenize the sample for 1 minute using a high-speed homogenizer.
 - Centrifuge the tube at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube.
- Solid-Phase Extraction (SPE) Cleanup:[4][5][6]
 - Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.
 - Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove interfering substances.[4]
 - Elution: Elute the Buquinolate and $^{13}\text{C}_3$ -Buquinolate from the cartridge with 5 mL of acetonitrile-methanol (1:1, v/v).[4]
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column is suitable for the separation.
- Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typically used.
- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Buquinolate.
- MS/MS Detection: Monitor the precursor-to-product ion transitions for both Buquinolate and ¹³C₃-Buquinolate in Multiple Reaction Monitoring (MRM) mode.

Visualizations

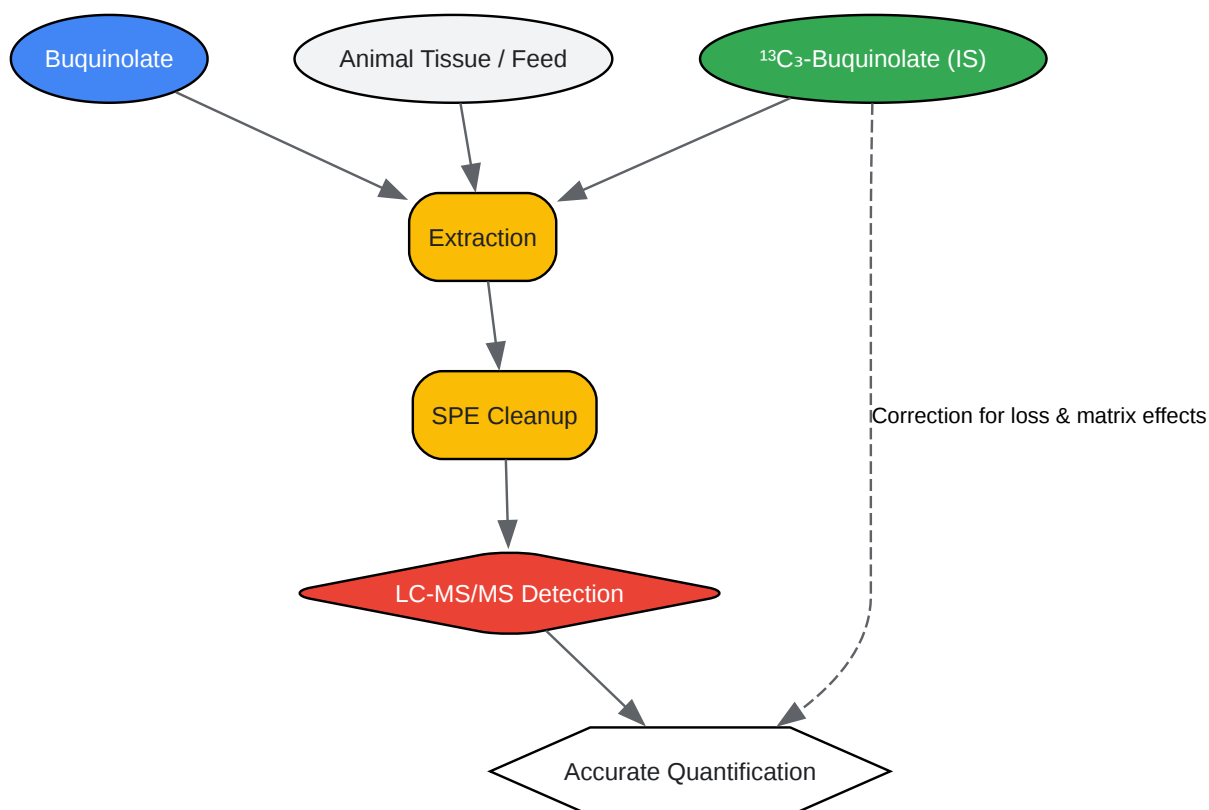
Experimental Workflow for Buquinolate Analysis



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Caption: Workflow for Buquinolate Sample Preparation and Analysis.

Logical Relationship of Key Method Components



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Caption: Inter-relationship of Analytical Method Components.

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